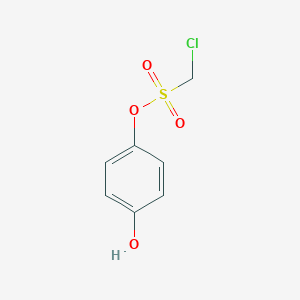
(4-Hydroxyphenyl) chloromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxyphenyl=chloromethanesulfonate is a chemical compound known for its unique properties and applications in various scientific fields. It is often used as a sulfonating agent in the synthesis of sulfonate esters and sulfonamides. This compound has gained attention due to its ability to inhibit methanogenesis and dechlorination processes, making it valuable in environmental and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyphenyl=chloromethanesulfonate involves the reaction between p-hydroxybenzenesulfonic acid and chloromethyl methyl ether. This reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a solvent like methanol or ethanol. The resulting product is purified to achieve a high level of purity, often exceeding 95% .
Industrial Production Methods
Industrial production methods for 4-Hydroxyphenyl=chloromethanesulfonate are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves careful control of reaction conditions to ensure consistent quality and yield. The use of advanced purification techniques is essential to achieve the desired purity levels required for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxyphenyl=chloromethanesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, such as amines, to form sulfonamides.
Oxidation and Reduction Reactions: While specific details on oxidation and reduction reactions are limited, the compound’s structure suggests potential reactivity under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with 4-Hydroxyphenyl=chloromethanesulfonate include bases like sodium hydroxide and potassium hydroxide, as well as nucleophiles such as amines. Reaction conditions typically involve solvents like methanol or ethanol and controlled temperatures to optimize reaction rates and yields.
Major Products
The major products formed from reactions involving 4-Hydroxyphenyl=chloromethanesulfonate include sulfonate esters and sulfonamides. These products are valuable intermediates in the synthesis of various organic compounds and materials.
Wissenschaftliche Forschungsanwendungen
4-Hydroxyphenyl=chloromethanesulfonate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-Hydroxyphenyl=chloromethanesulfonate involves the reaction between the chloromethyl group and the hydroxyl group of p-hydroxybenzenesulfonic acid. This reaction results in the formation of a sulfonate ester, which can further react with nucleophiles, such as amines, to form sulfonamides. The compound’s inhibitory effects on methanogenesis are attributed to its impact on the archaeal community, particularly Methanosarcina spp., by inhibiting the aceticlastic methanogenesis route .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxyphenyl=chloromethanesulfonate can be compared with other similar compounds, such as:
- 4-(Chloromethylsulfonyl)phenol
- 4-Hydroxyphenyl methanesulfonate
- 1-Bromo-4-(chloromethylsulfonyl)benzene
- 4-Bromophenylsulfonylmethanol
These compounds share similar structural features but differ in their specific reactivity and applications. 4-Hydroxyphenyl=chloromethanesulfonate is unique due to its dual role in inhibiting methanogenesis and dechlorination processes, making it particularly valuable in environmental applications .
Eigenschaften
CAS-Nummer |
117224-69-8 |
|---|---|
Molekularformel |
C7H7ClO4S |
Molekulargewicht |
222.65 g/mol |
IUPAC-Name |
(4-hydroxyphenyl) chloromethanesulfonate |
InChI |
InChI=1S/C7H7ClO4S/c8-5-13(10,11)12-7-3-1-6(9)2-4-7/h1-4,9H,5H2 |
InChI-Schlüssel |
SCTASVSATHHSMF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1O)OS(=O)(=O)CCl |
Kanonische SMILES |
C1=CC(=CC=C1O)OS(=O)(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















